molecular formula C7H7BrClNO B13670669 2-Bromo-6-(chloromethyl)-3-methoxypyridine

2-Bromo-6-(chloromethyl)-3-methoxypyridine

Cat. No.: B13670669
M. Wt: 236.49 g/mol
InChI Key: AHDLVVIWPVGPRS-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-3-methoxypyridine is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)-3-methoxypyridine typically involves the bromination and chloromethylation of 3-methoxypyridine. One common method includes the following steps:

    Bromination: 3-Methoxypyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-3-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chloromethyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Typical conditions involve heating the compound with the nucleophile in a suitable solvent like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-Bromo-6-(aminomethyl)-3-methoxypyridine.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-3-methoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating the interactions of pyridine derivatives with biological macromolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-3-methoxypyridine involves its interaction with various molecular targets. The bromine and chloromethyl groups make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloromethylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.

    2-Bromo-6-(chloromethyl)-4-methoxypyridine: The position of the methoxy group affects its reactivity and applications.

    2-Bromo-6-(chloromethyl)-3-hydroxypyridine: The hydroxyl group provides different chemical properties compared to the methoxy group.

Uniqueness

2-Bromo-6-(chloromethyl)-3-methoxypyridine is unique due to the presence of both bromine and chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. The methoxy group also enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-3-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-2-5(4-9)10-7(6)8/h2-3H,4H2,1H3

InChI Key

AHDLVVIWPVGPRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)CCl)Br

Origin of Product

United States

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